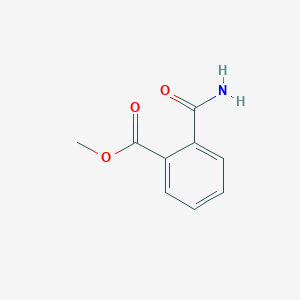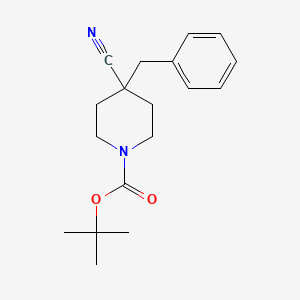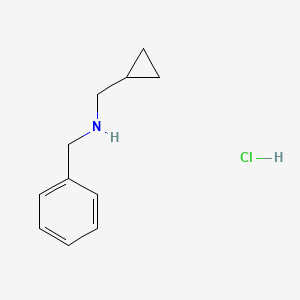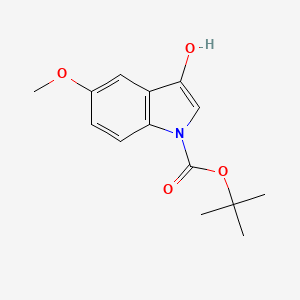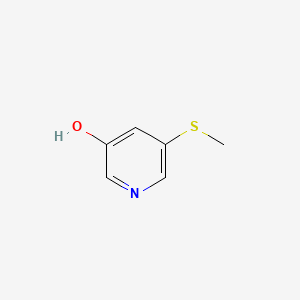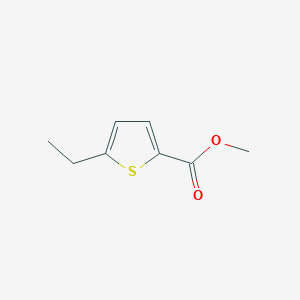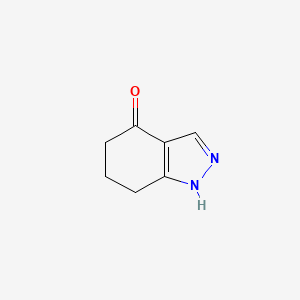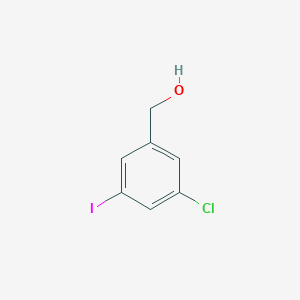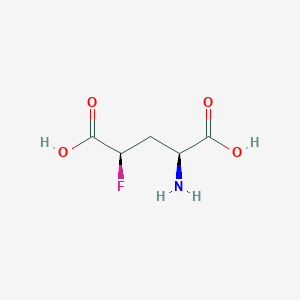![molecular formula C11H12O3 B3043781 5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one CAS No. 92017-03-3](/img/structure/B3043781.png)
5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one
Übersicht
Beschreibung
5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one, also known as HPMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study conducted by Lu et al. (2011) identified compounds including 5-[hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one from the endophytic fungus Cytospora sp. These compounds demonstrated antimicrobial activity against various fungi, algae, and bacteria, indicating potential applications in antimicrobial research and treatment strategies.
Synthesis and Structural Studies
The compound has been the subject of synthesis and structural analysis. For example, Ma, Wu, and Shi (2004) described an efficient method for synthesizing 4-Halo-5-hydroxyfuran-2(5H)-ones, including variants of this compound, providing insights into the compound's chemical structure and potential for further chemical modifications.
Anticholinesterase Activity
Research by Luo et al. (2005) explored derivatives of this compound for their anticholinesterase activity. These compounds showed potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications in treating diseases like Alzheimer's.
Catalytic Conversion Studies
The compound also plays a role in catalytic conversion research. Kong et al. (2018) investigated the catalytic conversion of 5-hydroxymethylfurfural, a related compound, into various value-added derivatives. This research provides insights into the utilization of furan-based compounds in the development of sustainable chemical processes.
Antifungal Properties
Awaad et al. (2012) isolated butyrolactone I derivatives, including this compound, from Aspergillus terreus. These compounds displayed antifungal properties, suggesting potential applications in combating fungal infections.
Antitumor and Antimicrobial Applications
In a study by Azmy et al. (2021), a related compound was synthesized and characterized, showing potential in antitumor and antimicrobial applications. This indicates the broader potential of compounds within this chemical family, including this compound, in medicinal chemistry.
Eigenschaften
IUPAC Name |
5-[hydroxy(phenyl)methyl]oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-5,9,11,13H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLNGWVCABGHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




